molecular formula C7H13ClN2O2S B13191408 Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride

Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride

Cat. No.: B13191408
M. Wt: 224.71 g/mol
InChI Key: RAQWXKLZGPKTKL-UHFFFAOYSA-N
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Scientific Research Applications

Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride is a chemical compound with a bicyclic structure featuring a piperazine ring fused to a pyrrolidine moiety, and a sulfonyl chloride functional group attached at the second position. It has a molecular weight of approximately 224.71 g/mol and the molecular formula is . This compound is investigated for its potential applications in medicinal chemistry and pharmacology, particularly as a building block for various bioactive compounds.

Biological Activities

  • Calcium Channel Blocker this compound has been studied for its biological activities, particularly as a calcium channel blocker. Derivatives of this structure have shown potential in treating conditions related to calcium channel dysfunction, including pain management and disorders of the central nervous system. These compounds may exhibit irreversible blocking effects on calcium channels, making them useful in therapeutic contexts .
  • Interaction Studies Research focuses on its binding affinity and effects on calcium channels. Studies indicate that derivatives of this compound can effectively block calcium channels, influencing cellular processes related to muscle contraction and neurotransmitter release. This action underlies its potential use in treating various pain conditions and neurological disorders.

Applications
The applications of this compound are diverse:

  • Medicinal Chemistry: It serves as a crucial building block in synthesizing various bioactive compounds.
  • Pharmacology: It is used in developing pharmaceuticals targeting different biological pathways.
  • Treatment of calcium channel dysfunction: It has potential in treating conditions such as pain management and central nervous system disorders.
  • Interaction studies: It is used to study the binding affinity and efficacy at specific biological targets.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochlorideDihydro derivativeContains two chlorine atoms; potential for different biological activity
Octahydropyrrolo[1,2-a]pyrazineRelated bicyclic structureLacks the sulfonyl chloride group; different reactivity profile
OctahydroquinolineSaturated nitrogen heterocycleSimilar bicyclic structure but different functional groups; used in different therapeutic contexts

Mechanism of Action

its reactivity is primarily due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.

Biological Activity

Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors and as an inhibitor of specific enzymes. This article explores its biological activity, focusing on its interactions with dopamine receptors, effects on enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that allows for diverse interactions within biological systems. The sulfonyl chloride group enhances its reactivity and potential for forming stable bonds with biological targets.

1. Dopamine Receptor Interaction

Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine are ligands for dopamine receptor subtypes, particularly the D4 receptor. These interactions are relevant for treating disorders associated with the dopamine system, such as schizophrenia and Parkinson's disease. The compound has been shown to modulate dopamine signaling pathways effectively, which can lead to therapeutic benefits in managing these conditions .

2. Enzyme Inhibition

Studies have demonstrated that piperazine derivatives, including this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Table 1: Enzyme Inhibition Potency of Piperazine Derivatives

CompoundEnzyme TargetIC50 (nM)
Octahydropyrrolo derivativeAChE50 ± 5
Piperazine derivative S1AChE30 ± 3
Piperazine derivative S3AChE20 ± 2

3. Antiviral Activity

The compound has also been investigated for its potential antiviral properties. For instance, piperazine sulfonamide cores have shown promise as HIV-1 protease inhibitors. The binding affinity of these compounds to the protease enzyme is critical for their activity against HIV, suggesting that modifications to the octahydropyrrolo structure could yield potent antiviral agents .

Table 2: Antiviral Activity of Related Compounds

CompoundTargetEC50 (nM)
MK-8718HIV-1 Protease27 ± 7
Octahydropyrrolo derivativeHIV-1 Protease15 ± 5

Case Studies

Several case studies highlight the therapeutic potential of octahydropyrrolo derivatives:

  • Schizophrenia Treatment : A clinical trial assessed the efficacy of a compound related to octahydropyrrolo[1,2-a]piperazine in treating schizophrenia symptoms by targeting D4 receptors. Results indicated significant improvements in positive symptoms compared to placebo .
  • Alzheimer's Disease : A study evaluating the effects of piperazine derivatives on cognitive function in Alzheimer's patients showed enhanced memory retention and reduced cognitive decline when administered alongside standard treatment .

Properties

Molecular Formula

C7H13ClN2O2S

Molecular Weight

224.71 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonyl chloride

InChI

InChI=1S/C7H13ClN2O2S/c8-13(11,12)10-5-4-9-3-1-2-7(9)6-10/h7H,1-6H2

InChI Key

RAQWXKLZGPKTKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)S(=O)(=O)Cl

Origin of Product

United States

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